N-[4-[4-[4-(4-acetamidophenyl)sulfanylphenoxy]phenyl]sulfanylphenyl]acetamide
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Overview
Description
N-[4-[4-[4-(4-acetamidophenyl)sulfanylphenoxy]phenyl]sulfanylphenyl]acetamide is a complex organic compound characterized by its unique structure, which includes multiple phenyl rings and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-[4-(4-acetamidophenyl)sulfanylphenoxy]phenyl]sulfanylphenyl]acetamide typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 4-acetamidophenol with a sulfanylphenyl derivative under controlled conditions to form the intermediate compounds. These intermediates are then further reacted with phenoxyphenyl derivatives to form the final product. The reaction conditions often include the use of organic solvents such as ethanol or ether and may require catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-[4-(4-acetamidophenyl)sulfanylphenoxy]phenyl]sulfanylphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used in acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, typically used in anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide), often used in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution may yield halogenated derivatives .
Scientific Research Applications
N-[4-[4-[4-(4-acetamidophenyl)sulfanylphenoxy]phenyl]sulfanylphenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N-[4-[4-[4-(4-acetamidophenyl)sulfanylphenoxy]phenyl]sulfanylphenyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-[4-(4-aminophenyl)sulfonyl]phenylacetamide: This compound has a similar structure but with an amino group instead of an acetamido group.
4-acetamidophenol:
N-(4-methoxyphenyl)acetamide: This compound has a methoxy group instead of a sulfanyl group, resulting in different chemical properties.
Uniqueness
N-[4-[4-[4-(4-acetamidophenyl)sulfanylphenoxy]phenyl]sulfanylphenyl]acetamide is unique due to its complex structure, which includes multiple phenyl rings and acetamido groups.
Properties
IUPAC Name |
N-[4-[4-[4-(4-acetamidophenyl)sulfanylphenoxy]phenyl]sulfanylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O3S2/c1-19(31)29-21-3-11-25(12-4-21)34-27-15-7-23(8-16-27)33-24-9-17-28(18-10-24)35-26-13-5-22(6-14-26)30-20(2)32/h3-18H,1-2H3,(H,29,31)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMURULBVBNEPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)OC3=CC=C(C=C3)SC4=CC=C(C=C4)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367360 |
Source
|
Record name | N,N'-{Oxybis[(4,1-phenylene)sulfanediyl-4,1-phenylene]}diacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80367360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5186-55-0 |
Source
|
Record name | N,N'-{Oxybis[(4,1-phenylene)sulfanediyl-4,1-phenylene]}diacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80367360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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